molecular formula C7H11FO B6278685 2-fluorocyclohexane-1-carbaldehyde CAS No. 1547065-29-1

2-fluorocyclohexane-1-carbaldehyde

Cat. No.: B6278685
CAS No.: 1547065-29-1
M. Wt: 130.2
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Description

2-Fluorocyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring an aldehyde functional group at the 1-position and a fluorine substituent at the 2-position. Its molecular formula is C₇H₉FO, with a molecular weight of 130.14 g/mol (calculated based on atomic composition).

Properties

CAS No.

1547065-29-1

Molecular Formula

C7H11FO

Molecular Weight

130.2

Purity

80

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorocyclohexane-1-carbaldehyde typically involves the fluorination of cyclohexane derivatives followed by formylation. One common method is the direct fluorination of cyclohexane using a fluorinating agent such as Selectfluor, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The production process must adhere to strict safety and environmental regulations due to the reactive nature of fluorinating agents and the potential hazards associated with their use .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluorocyclohexane-1-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorocyclohexane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 2-fluorocyclohexane-1-carbaldehyde and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Effects
This compound C₇H₉FO 130.14 2-F, 1-CHO Fluorine at 2-position induces steric hindrance near the aldehyde group; strong electron-withdrawing effect reduces electron density at the carbonyl carbon.
3-Fluorocyclohexane-1-carbaldehyde C₇H₉FO 130.14 3-F, 1-CHO Fluorine at 3-position causes less steric strain, but electronic effects still polarize the carbonyl group. Purity reported as 95% (CAS: EN300-384739) .
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 1-BrCH₂ Bromine substituent enhances electrophilicity; higher molecular weight and potential for nucleophilic substitution reactions .
2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime C₁₀H₁₅NO 165.23 1-CHO, oxime group Steric bulk from methyl groups reduces conformational flexibility; oxime formation modifies aldehyde reactivity .

Reactivity and Stability

  • Fluorine vs. Bromine Substituents : The fluorine atom in this compound exerts a stronger inductive electron-withdrawing effect than bromine in (bromomethyl)cyclohexane. However, bromine’s larger atomic radius facilitates nucleophilic substitution, whereas fluorine’s small size favors stability in harsh conditions .
  • Oxime Derivatives : The oxime group in 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime enhances stability against oxidation but reduces electrophilicity compared to free aldehydes .

Conformational Analysis

  • The 2-fluoro substituent in this compound may enforce a specific chair conformation to minimize steric clash between the fluorine and aldehyde groups. In contrast, the 3-fluoro isomer allows greater conformational flexibility .
  • Methyl-substituted analogs (e.g., 2,6,6-trimethyl) exhibit rigidified cyclohexane rings due to steric crowding, which could impede reactions requiring ring flexibility .

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